7-methyl-9-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
7-methyl-9-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with the molecular formula C20H14F3NO5 and a molecular weight of 405.32 g/mol . This compound is notable for its unique structure, which includes a trifluoromethyl group and a nitro group attached to a phenoxy ring, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 7-methyl-9-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with 2-nitro-4-(trifluoromethyl)phenol and 7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one.
Reaction Conditions: The reaction typically involves the use of a base such as sodium hydroxide (NaOH) and solvents like methanol or dichloromethane.
Industrial Production: Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
7-methyl-9-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 7-methyl-9-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar compounds include:
2-nitro-4-(trifluoromethyl)phenol: Shares the trifluoromethyl and nitro groups but lacks the chromenone structure.
3-methyl-4-[4-(trifluoromethyl)thio]phenoxy]benzenamine: Contains a trifluoromethyl group and a phenoxy ring but differs in the overall structure.
The uniqueness of 7-methyl-9-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one lies in its combination of functional groups and the chromenone core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C20H14F3NO5 |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
7-methyl-9-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C20H14F3NO5/c1-10-7-16(18-12-3-2-4-13(12)19(25)29-17(18)8-10)28-15-6-5-11(20(21,22)23)9-14(15)24(26)27/h5-9H,2-4H2,1H3 |
InChI Key |
ZMXYZRLJKQALBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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